molecular formula C8H18ClNO2 B2723309 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride CAS No. 2580186-05-4

2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride

Cat. No. B2723309
M. Wt: 195.69
InChI Key: BTZCCPQUDWEXTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including Grignard reactions, activation of functional groups, and deoxygenation. For a detailed synthesis pathway, refer to the patent document .
  • Chemical Reactions Analysis

    • Reductive deoxygenation yields the final product .
  • Scientific Research Applications

    Antibiotics and Antitumor Substances Synthesis

    2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride has been explored in the synthesis of antibiotics and related substances, showing the compound's utility in creating unsaturated ketocarboxylic acids with potential antitumor properties. Specifically, its derivatives have been synthesized through the Mannich reaction and have shown significant activities against tumors and bacteria, indicating its role in developing new therapeutic agents (Kinoshita & Umezawa, 1960).

    Renin Inhibitors

    Another critical application is in the design of angiotensinogen transition-state analogues, where derivatives of 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride act as intermediates in the synthesis of renin inhibitory peptides. This showcases its potential in the development of hypertension treatments through the inhibition of the renin-angiotensin system (Thaisrivongs et al., 1987).

    Diastereoselective Alkylation

    The compound has also been used in the diastereoselective alkylation of 3-aminobutanoic acid, highlighting its utility in stereochemical manipulations crucial for producing enantiomerically pure substances. This process is vital for synthesizing amino acids and peptides with specific stereochemistry, which is essential for their biological activity (Estermann & Seebach, 1988).

    Generation of Structurally Diverse Libraries

    Its utility extends to generating structurally diverse libraries through alkylation and ring closure reactions. This approach is beneficial in drug discovery and development, where the generation of compound libraries with varied structures can lead to the identification of novel bioactive molecules (Roman, 2013).

    Catalytic Homologation

    Furthermore, 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride is involved in catalytic homologation processes, demonstrating its role in chemical transformations that enhance the complexity of simple molecules. This application is crucial for synthesizing valuable intermediates and end products from simple starting materials, showing the compound's versatility in chemical synthesis (Simonetti, Carr, & Iglesia, 2012).

    properties

    IUPAC Name

    2-[(dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H17NO2.ClH/c1-6(2)7(8(10)11)5-9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTZCCPQUDWEXTJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(CN(C)C)C(=O)O.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H18ClNO2
    Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    195.69 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride

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